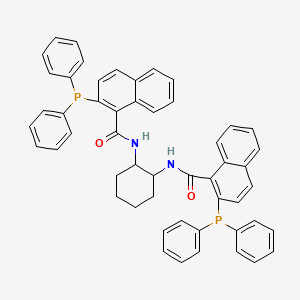

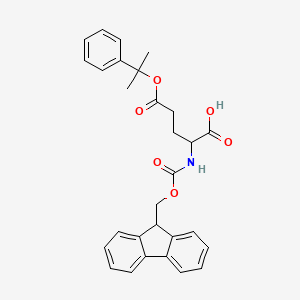

(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphénylphosphino)-1-naphtal amide) est un ligand chiral utilisé dans diverses réactions chimiques, en particulier dans la synthèse asymétrique. Ce composé est connu pour sa capacité à former des complexes stables avec les métaux de transition, ce qui le rend précieux en catalyse et dans d'autres processus chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphénylphosphino)-1-naphtal amide) implique généralement la réaction de la (1R,2R)-cyclohexane-1,2-diamine avec le diphénylphosphino-1-naphtal amide dans des conditions inertes. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, et le produit est purifié par chromatographie sur colonne .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle la synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'emploi de techniques de purification plus efficaces pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphénylphosphino)-1-naphtal amide) subit divers types de réactions, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le ligand peut participer à des réactions de substitution, en particulier dans la formation de complexes métalliques.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Sels de métaux de transition tels que le chlorure de palladium ou le chlorure de platine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers complexes métalliques, qui sont utilisés en catalyse et dans d'autres processus chimiques.

Applications de la recherche scientifique

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphénylphosphino)-1-naphtal amide) a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme ligand chiral dans la synthèse asymétrique et la catalyse.

Biologie : Employé dans l'étude des mimétiques enzymatiques et des interactions protéine-ligand.

Médecine : Envisagé pour son potentiel en développement de médicaments et comme catalyseur dans la synthèse pharmaceutique.

Industrie : Utilisé dans la production de produits chimiques fins et de matériaux avancés.

Mécanisme d'action

Le mécanisme d'action de (1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphénylphosphino)-1-naphtal amide) implique sa capacité à former des complexes stables avec les métaux de transition. Ces complexes peuvent ensuite participer à divers cycles catalytiques, facilitant des réactions telles que l'hydrogénation, l'hydroformylation et le couplage croisé. Les cibles moléculaires comprennent les centres métalliques de transition, et les voies impliquées sont généralement celles associées aux processus catalytiques .

Applications De Recherche Scientifique

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Employed in the study of enzyme mimetics and protein-ligand interactions.

Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of (1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involved are typically those associated with catalytic processes .

Comparaison Avec Des Composés Similaires

Composés similaires

- (1R,2R)-N,N’-Bis(2-(diphénylphosphino)benzyl)cyclohexane-1,2-diamine

- (1R,2R)-N,N’-Diméthylcyclohexane-1,2-diamine

- (1S,2S)-N,N’-Bis(2-(diphénylphosphino)benzyl)cyclohexane-1,2-diamine

Unicité

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphénylphosphino)-1-naphtal amide) est unique en raison de sa configuration chirale spécifique et de la présence de groupes naphtal amide, qui renforcent sa capacité à former des complexes métalliques stables et sélectifs. Cela le rend particulièrement précieux dans la synthèse asymétrique et la catalyse par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

2-diphenylphosphanyl-N-[2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)

![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)

![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)

![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)

![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)

![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)